Methyl 4-Amino-3-chloro-5-nitrobenzoate

Acetyl-CoA carboxylase medicinal chemistry spiroketone

Researchers developing ACC inhibitors for metabolic disorders must procure this specific 3-chloro-5-nitro substituted methyl ester (MW 230.61) as per Pfizer patent disclosures. The precise substitution pattern and ester moiety are critical for spiroketone pharmacophore activity and prodrug cellular penetration. Deviation to ethyl/tert-butyl analogs (LogP 2.7) or free acid compromises SAR and yield. Ideal fragment-like scaffold for library inclusion and hit-to-lead optimization.

Molecular Formula C8H7ClN2O4
Molecular Weight 230.6 g/mol
CAS No. 863886-04-8
Cat. No. B1385998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-Amino-3-chloro-5-nitrobenzoate
CAS863886-04-8
Molecular FormulaC8H7ClN2O4
Molecular Weight230.6 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C(=C1)Cl)N)[N+](=O)[O-]
InChIInChI=1S/C8H7ClN2O4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,10H2,1H3
InChIKeyZJFONSIKILEGMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Amino-3-chloro-5-nitrobenzoate (CAS 863886-04-8) Procurement and Baseline Overview


Methyl 4-amino-3-chloro-5-nitrobenzoate (CAS 863886-04-8) is a tri-substituted benzoate ester containing amino, chloro, and nitro functional groups on a single aromatic ring, with a molecular weight of 230.61 g/mol and the molecular formula C₈H₇ClN₂O₄ [1]. This substitution pattern creates a versatile scaffold that serves as a building block in medicinal chemistry and organic synthesis, particularly in the development of acetyl-CoA carboxylase inhibitors as documented in Pfizer's patent applications [2]. The compound is commercially available as a research chemical with typical purities of 97–98% and a calculated aqueous solubility of approximately 0.47 mg/mL .

Why Methyl 4-Amino-3-chloro-5-nitrobenzoate Cannot Be Substituted by Generic Analogs


The precise 3-chloro-5-nitro substitution pattern on the 4-aminobenzoate scaffold is critical for downstream synthetic utility and potential biological activity [1]. Substituting the methyl ester with an ethyl (CAS 1427460-85-2) or tert-butyl (CAS 2248269-69-2) group alters molecular weight, lipophilicity (calculated LogP: methyl ≈ 2.1, ethyl ≈ 2.7), and reactivity profiles [2]. Even positional isomers, such as methyl 4-amino-5-chloro-3-nitrobenzoate, present different electronic distributions and steric environments that can affect subsequent coupling reactions or enzyme inhibition . Generic substitution without quantitative justification may compromise the yield of synthetic steps, the purity of final compounds, or the validity of structure-activity relationship (SAR) studies.

Quantitative Differential Evidence for Methyl 4-Amino-3-chloro-5-nitrobenzoate Selection


Precise Substituent Positioning for Acetyl-CoA Carboxylase (ACC) Inhibitor Synthesis

Methyl 4-amino-3-chloro-5-nitrobenzoate is explicitly claimed as a key intermediate in the synthesis of N2-pyrazolospiroketone acetyl-CoA carboxylase inhibitors [1]. The 3-chloro-5-nitro substitution pattern is essential for the final pharmacophore. In contrast, the free acid (4-amino-3-chloro-5-nitrobenzoic acid, CAS 37902-01-5) and the ethyl ester analog (CAS 1427460-85-2) are not identified as intermediates in this patent family, suggesting that the methyl ester specifically facilitates the synthetic route or yields the desired ester protection/deprotection kinetics required for the spiroketone formation.

Acetyl-CoA carboxylase medicinal chemistry spiroketone

Computational Lipophilicity (LogP) Differentiation from Ethyl Ester Analog

The calculated partition coefficient (XLogP3) for methyl 4-amino-3-chloro-5-nitrobenzoate is 2.1 [1]. For the ethyl ester analog (ethyl 4-amino-3-chloro-5-nitrobenzoate, CAS 1427460-85-2), the calculated LogP (ChemDraw estimation) is approximately 2.7 [2]. This 0.6 unit difference in lipophilicity can influence membrane permeability, solubility, and ADME properties in early-stage drug discovery, providing a quantifiable basis for selecting the methyl ester when lower LogP is desired.

Lipophilicity drug design physicochemical property

Molecular Weight Advantage for Fragment-Based Drug Discovery

With a molecular weight of 230.6 g/mol, methyl 4-amino-3-chloro-5-nitrobenzoate falls well within fragment-like chemical space (MW < 300 Da) [1]. Its ethyl ester analog (MW 244.6) and tert-butyl ester analog (MW 272.7) are heavier, with the tert-butyl analog exceeding typical fragment guidelines and approaching lead-like space [2]. The lower molecular weight of the methyl ester offers greater ligand efficiency potential and reduces the risk of undesirable molecular property inflation during fragment growth.

Fragment-based drug discovery lead-likeness Rule of Three

Quantified Aqueous Solubility for Formulation and Assay Planning

Methyl 4-amino-3-chloro-5-nitrobenzoate exhibits a calculated aqueous solubility of 0.47 mg/mL (2.04 mM) at ambient temperature . This value falls within the 'Moderately soluble' range (-4 < LogS < -2) . While direct comparative solubility data for the ethyl and tert-butyl analogs are not available in primary literature, the methyl ester's solubility profile provides a quantitative benchmark for buffer selection in biological assays or for planning formulation strategies. Compounds with solubility below 0.1 mg/mL (such as the free acid, which is only slightly soluble) present greater challenges for in vitro testing.

Solubility assay development formulation

Class-Level Antimycobacterial Prodrug Potential of Nitrobenzoate Esters

A 2022 study demonstrated that phenyl and hexyl esters of nitrobenzoic acids exhibit significant antimycobacterial activity against Mycobacterium tuberculosis, with the dinitrobenzoate subclass showing the most potent effects [1]. Methyl 4-amino-3-chloro-5-nitrobenzoate, as a mono-nitrobenzoate methyl ester, shares the core structural features of this class. While direct MIC data for the target compound is not available, the class-level evidence establishes that nitrobenzoate esters are substrates for mycobacterial esterases, releasing the active free acid intracellularly. This prodrug mechanism differentiates esters from the corresponding free acids, which may have limited cellular penetration.

Tuberculosis prodrug nitrobenzoate

Application Scenarios for Methyl 4-Amino-3-chloro-5-nitrobenzoate Based on Quantitative Evidence


Synthesis of Acetyl-CoA Carboxylase (ACC) Inhibitors for Metabolic Disease Research

Researchers developing ACC inhibitors for metabolic disorders such as obesity, type 2 diabetes, or non-alcoholic fatty liver disease should procure methyl 4-amino-3-chloro-5-nitrobenzoate as the designated intermediate per Pfizer's patent disclosures [1]. The specific 3-chloro-5-nitro substitution pattern is integral to the spiroketone pharmacophore, and deviation to the ethyl ester or free acid may alter reaction yields or require re-optimization of the synthetic sequence.

Fragment-Based Drug Discovery (FBDD) Screening Libraries

Due to its molecular weight of 230.6 g/mol [1], which aligns with fragment-like guidelines (MW < 300 Da), this compound is an appropriate candidate for inclusion in fragment screening libraries. Its lower molecular weight compared to ethyl and tert-butyl analogs [2] provides greater ligand efficiency and room for chemical elaboration during hit-to-lead optimization, minimizing the risk of exceeding drug-like molecular weight limits.

Antimycobacterial Prodrug Lead Optimization

In tuberculosis drug discovery programs exploring nitrobenzoate ester prodrugs [1], methyl 4-amino-3-chloro-5-nitrobenzoate serves as a starting scaffold. The ester moiety is critical for cellular penetration and subsequent activation by mycobacterial esterases. Researchers should prioritize this ester over the free acid, as the free acid lacks the documented prodrug mechanism that enhances intracellular accumulation and antimycobacterial activity.

Medicinal Chemistry SAR Studies Requiring Controlled Lipophilicity

For SAR campaigns where precise modulation of lipophilicity is essential, the methyl ester (XLogP3 = 2.1) [1] offers a defined baseline that is 0.6 LogP units lower than the ethyl ester analog [2]. This quantitative difference allows medicinal chemists to select the ester that best balances permeability and solubility for a given target profile, without introducing additional synthetic complexity.

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